molecular formula C16H27BF4N2O2 B12776153 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate CAS No. 72102-88-6

4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate

Cat. No.: B12776153
CAS No.: 72102-88-6
M. Wt: 366.2 g/mol
InChI Key: SZEVYVHRGAQCBT-UHFFFAOYSA-N
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Description

4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is a complex organic compound with a unique structure It is characterized by the presence of a piperazinium core, a cyclohexene ring, and a tetrafluoroborate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate typically involves the following steps:

    Formation of the Piperazinium Core: The piperazinium core is synthesized through the reaction of piperazine with ethyl chloroformate under controlled conditions.

    Cyclohexene Ring Introduction: The cyclohexene ring is introduced by reacting the piperazinium intermediate with 3,5,5-trimethylcyclohex-2-en-1-one.

    Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the intermediate with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in an aprotic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazinium derivatives.

Scientific Research Applications

4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium chloride
  • 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium bromide

Uniqueness

4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts distinct physicochemical properties. This compound exhibits enhanced stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications.

Properties

CAS No.

72102-88-6

Molecular Formula

C16H27BF4N2O2

Molecular Weight

366.2 g/mol

IUPAC Name

ethyl 4-(3,5,5-trimethylcyclohex-2-en-1-ylidene)piperazin-4-ium-1-carboxylate;tetrafluoroborate

InChI

InChI=1S/C16H27N2O2.BF4/c1-5-20-15(19)18-8-6-17(7-9-18)14-10-13(2)11-16(3,4)12-14;2-1(3,4)5/h10H,5-9,11-12H2,1-4H3;/q+1;-1

InChI Key

SZEVYVHRGAQCBT-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCOC(=O)N1CC[N+](=C2CC(CC(=C2)C)(C)C)CC1

Origin of Product

United States

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